molecular formula C30H25FN4O3S B2513149 2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-N-cyclopentyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113138-38-7

2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-N-cyclopentyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2513149
CAS RN: 1113138-38-7
M. Wt: 540.61
InChI Key: PZDSOOAALKKROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-N-cyclopentyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C30H25FN4O3S and its molecular weight is 540.61. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-N-cyclopentyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-N-cyclopentyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Indole and quinazoline derivatives have been extensively studied for their antitumor properties. For example, imidazole derivatives, closely related to indoles, have been reviewed for their antitumor activity, highlighting the potential for the development of new anticancer drugs based on these scaffolds (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009). Furthermore, compounds with a quinazoline backbone, such as BODIPY-based materials, have shown promise in organic light-emitting diodes (OLEDs) and might have implications in photodynamic therapy for cancer treatment (Squeo, B., & Pasini, M., 2020).

CNS Activity

Compounds related to the specified chemical have been explored for their central nervous system (CNS) activity. A review has identified functional chemical groups that may serve as lead molecules for the synthesis of compounds with CNS activity, including indole and quinazoline derivatives (Saganuwan, S., 2017). The exploration of GluN2B-selective NMDA receptor antagonists, which includes indole derivatives, further supports the interest in these compounds for addressing disorders of the CNS (Liu, W.-w., et al., 2020).

Fluorescent Probes for Biological Applications

The development of fluorescent probes based on quinoline and indole derivatives highlights another research application. Derivatives of these compounds have shown potential as functional receptors for zinc ions, indicating their utility in biological imaging and sensing applications (Mohamad, N. S., et al., 2021).

properties

IUPAC Name

N-cyclopentyl-3-(4-fluorophenyl)-2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25FN4O3S/c31-19-10-12-21(13-11-19)35-29(38)23-14-9-18(28(37)33-20-5-1-2-6-20)15-26(23)34-30(35)39-17-27(36)24-16-32-25-8-4-3-7-22(24)25/h3-4,7-16,20,32H,1-2,5-6,17H2,(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDSOOAALKKROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC(=O)C4=CNC5=CC=CC=C54)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-N-cyclopentyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

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